7,7-Dimethylbicyclo[4.1.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethylbicyclo[4.1.1]octan-3-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[4.1.1]octane framework with two methyl groups at the 7th position and a ketone functional group at the 3rd position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethylbicyclo[4.1.1]octan-3-one is through a pinacolic rearrangement. This involves the rearrangement of a pinacol compound under acidic conditions to form the desired bicyclic ketone . The reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 7,7-Dimethylbicyclo[41The synthesis involves standard organic chemistry techniques and equipment, ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethylbicyclo[4.1.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethylbicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 7,7-Dimethylbicyclo[4.1.1]octan-3-one primarily involves its interaction with nucleophiles and electrophiles due to the presence of the ketone functional group. The ketone group can undergo nucleophilic addition reactions, forming various intermediates and products. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable compound for studying reaction mechanisms in organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene: Similar bicyclic structure but with additional double bonds.
7,8-Diphenylbicyclo[4.1.1]octane-3,4-diol: Contains phenyl groups and hydroxyl groups, making it structurally different but related in terms of the bicyclic framework.
Uniqueness
7,7-Dimethylbicyclo[4.1.1]octan-3-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying the effects of steric and electronic factors on the reactivity of bicyclic ketones .
Eigenschaften
CAS-Nummer |
37678-42-5 |
---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
7,7-dimethylbicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C10H16O/c1-10(2)7-3-4-9(11)6-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CHUKYAVEJJQHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(=O)CC1C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.